molecular formula C12H10Cl2N2O5PSNa B054066 Sp-5,6-DCI-cBiMPS CAS No. 120912-54-1

Sp-5,6-DCI-cBiMPS

Cat. No.: B054066
CAS No.: 120912-54-1
M. Wt: 397.2 g/mol
InChI Key: NCXQEYBSXYJLGP-SBTLNALPSA-N
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Description

(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a dioxathiaphosphepine ring

Mechanism of Action

Target of Action

5,6-Dcl-cbimps, also known as Sp-5,6-DCI-cBiMPS, is a potent activator of cAMP-dependent protein kinases (cAK) . It has a special preference for the B site of cAK type II . These kinases play a crucial role in various cellular processes, including metabolism, transcription, cell cycle progression, and differentiation .

Mode of Action

The compound interacts with its targets, the cAMP-dependent protein kinases, by mimicking the action of the second messenger cyclic AMP . The adenine moiety in cyclic AMP is replaced by a highly lipophilic modified benzimidazole ring system . In addition, one of the exocyclic oxygen atoms in the cyclic phosphate group is replaced by sulfur . This modification enhances the compound’s interaction with its targets .

Biochemical Pathways

5,6-Dcl-cbimps affects the cAMP-dependent signaling pathway . By activating cAMP-dependent protein kinases, it modulates various downstream effects associated with these kinases . It can be used to distinguish the cAMP- versus the cGMP-mediated signal transduction pathways .

Pharmacokinetics

The compound exhibits high lipophilicity and metabolic stability . These properties result in excellent membrane permeability, making it especially suitable for studies with intact cells . Its metabolic stability also means it is resistant to hydrolysis by type I, II, or III phosphodiesterases .

Result of Action

The activation of cAMP-dependent protein kinases by 5,6-Dcl-cbimps leads to various molecular and cellular effects. For instance, it stimulates insulin release . It also inhibits U46619-induced activation of Rho, Gq, and G12/G13 in platelets .

Action Environment

The action, efficacy, and stability of 5,6-Dcl-cbimps are influenced by various environmental factors. Its high lipophilicity and metabolic stability allow it to maintain its activity in different environments . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The benzimidazole is then reacted with a suitable furan derivative under controlled conditions to form the furodioxathiaphosphepine ring. Key reagents often include phosphorus oxychloride and dichlorobenzene, with reaction conditions carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol apart is its unique combination of a benzimidazole moiety and a dioxathiaphosphepine ring. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Sp-5,6-DCI-cBiMPS (5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate) is a synthetic analog of cyclic AMP (cAMP) that has garnered attention for its potent biological activity, particularly as an activator of cAMP-dependent protein kinases (cAMP-PK). This article explores the compound's mechanism of action, biochemical properties, cellular effects, and relevant case studies.

Target Specificity

This compound specifically activates the B site of type II cAMP-dependent protein kinases. It mimics the action of cAMP, effectively engaging with the kinase and influencing downstream signaling pathways.

Mode of Action

The compound operates by increasing intracellular cAMP levels, which in turn activates cAMP-PK. This activation leads to various cellular responses, including insulin secretion and modulation of protein phosphorylation patterns.

Chemical Stability

This compound exhibits high metabolic stability and lipophilicity, making it well-suited for cellular applications. It is resistant to hydrolysis by several types of cyclic nucleotide phosphodiesterases (PDEs), unlike other analogs such as 8-pCPT-cAMP, which are more readily degraded .

Pharmacokinetics

The compound's lipophilicity enhances its ability to permeate cell membranes, allowing effective intracellular action. Studies have shown that this compound can induce significant phosphorylation of proteins within intact cells .

Cellular Effects

Insulin Release

Research indicates that this compound stimulates insulin release in pancreatic islets. It enhances both basal and glucose-stimulated insulin secretion, suggesting its role in glucose metabolism regulation through cAMP-PK activation .

Protein Phosphorylation

In human platelets, this compound induces a phosphorylation pattern similar to that caused by prostaglandin E1. Notably, it promotes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key substrate for cAMP-PK . The compound also inhibits thrombin-induced platelet aggregation, indicating its potential therapeutic applications in managing cardiovascular diseases .

Comparative Analysis with Other Compounds

CompoundSpecificity for cAMP-PKHydrolysis ResistanceLipophilicityCellular Effects
This compoundHighVery LowHighInduces insulin release; inhibits platelet aggregation
8-pCPT-cAMPModerateHighModerateActivates both cAMP-PK and cGMP-PK; less effective in intact cells

Case Studies

  • Insulin Secretion in Pancreatic Islets
    • A study demonstrated that this compound significantly increased insulin secretion from isolated rat pancreatic islets. This effect was attributed to enhanced cAMP signaling pathways .
  • Platelet Activation and Thrombin Response
    • In experiments with human platelets, treatment with this compound resulted in substantial protein phosphorylation and effectively prevented thrombin-induced aggregation. This suggests its potential as an antithrombotic agent .
  • Comparative Efficacy in Cellular Models
    • Research comparing this compound with other cAMP analogs revealed its superior efficacy in activating cAMP-PK in intact cells. The compound was shown to produce distinct phosphorylation patterns that could differentiate between cAMP and cGMP signaling pathways .

Properties

IUPAC Name

(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N2O5PS/c13-4-1-6-7(2-5(4)14)16(3-15-6)11-8(17)9-10(19-11)12(18)21-23-22-20-9/h1-3,8-12,17-18,22H/t8-,9?,10?,11-,12?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXQEYBSXYJLGP-SBTLNALPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C4C(O3)C(OSPO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)[C@H]3[C@@H](C4C(O3)C(OSPO4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N2O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923604
Record name 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120912-54-1
Record name 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole-3',5'-monophosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120912541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(5,6-Dichloro-1H-benzimidazol-1-yl)tetrahydro-2H,5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary molecular target of 5,6-Dcl-cbimps?

A1: 5,6-Dcl-cbimps specifically targets and activates cAMP-PK, a key enzyme involved in numerous cellular processes, including signal transduction. [] This activation triggers a cascade of downstream effects, such as protein phosphorylation, impacting various cellular functions. []

Q2: How does 5,6-Dcl-cbimps compare to other cAMP analogs in terms of specificity?

A2: Unlike some analogs like 8-pCPT-cAMP, which activate both cAMP-PK and cyclic-GMP-dependent protein kinase (cGMP-PK), 5,6-Dcl-cbimps demonstrates high specificity for cAMP-PK. [] This selectivity makes it a valuable tool for dissecting signaling pathways mediated by these kinases. []

Q3: What are some observed downstream effects of 5,6-Dcl-cbimps in cellular models?

A3: Studies have shown that 5,6-Dcl-cbimps can induce protein phosphorylation patterns similar to those triggered by prostaglandin E1, a known activator of cAMP pathways. [] For instance, in platelets, it effectively induces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of cAMP-PK. []

Q4: Does 5,6-Dcl-cbimps influence insulin release, and if so, how?

A4: Research indicates that 5,6-Dcl-cbimps acts as a potent stimulus for insulin release in pancreatic islets. [] This effect is attributed to its ability to increase both basal insulin secretion and glucose-stimulated insulin release, suggesting a role for cAMP-PK in regulating insulin secretion. []

Q5: Does 5,6-Dcl-cbimps affect the activity of myosin light chain phosphatase (MLCP)?

A5: Studies have shown that 5,6-Dcl-cbimps can mimic the effects of urocortin, a vasodilatory peptide, in decreasing the phosphorylation of MYPT1, the regulatory subunit of MLCP. [, ] This suggests that 5,6-Dcl-cbimps, through activation of the cAMP pathway, can enhance MLCP activity and contribute to vasodilation. [, ]

Q6: What is the molecular formula and weight of 5,6-Dcl-cbimps?

A6: Due to the complexity and potential variations in salt or hydrate forms, the molecular formula and weight are not definitively provided within the provided abstracts. It is recommended to consult comprehensive chemical databases or the primary literature for this information.

Q7: Is there information on the stability of 5,6-Dcl-cbimps under various experimental conditions?

A7: While the provided abstracts don't delve into detailed stability studies, they highlight 5,6-Dcl-cbimps's resistance to hydrolysis by various phosphodiesterases, unlike other cAMP analogs. [] This resistance suggests greater stability within cellular environments and potential for prolonged activity.

Q8: Does 5,6-Dcl-cbimps itself exhibit catalytic activity?

A8: 5,6-Dcl-cbimps primarily functions as an activator of cAMP-PK and does not possess intrinsic catalytic activity. [] Its role is to modulate the activity of its target enzyme, influencing cellular processes indirectly.

Q9: What structural features of 5,6-Dcl-cbimps are essential for its activity and specificity?

A9: The specific structural features contributing to 5,6-Dcl-cbimps's activity and specificity require further investigation. Comparing its structure with other cAMP analogs and conducting systematic modifications followed by biological evaluation are crucial to establish definitive SAR.

Q10: Are there specific formulation strategies mentioned to enhance 5,6-Dcl-cbimps's stability or delivery?

A10: The provided abstracts primarily focus on the biological activity and target specificity of 5,6-Dcl-cbimps without discussing formulation strategies. Developing appropriate formulations would be crucial for translating its therapeutic potential.

Q11: Is there information on the safety profile and regulatory compliance of 5,6-Dcl-cbimps?

A11: The research abstracts primarily focus on the compound's in vitro and ex vivo activity. As a research tool, detailed safety and regulatory data might not be extensively available. Thorough toxicological and safety assessments would be mandatory for any potential therapeutic application.

Q12: Are there any studies on the absorption, distribution, metabolism, and excretion (ADME) of 5,6-Dcl-cbimps?

A12: The provided research focuses primarily on the in vitro activity of 5,6-Dcl-cbimps. Investigating its PK/PD profile, including ADME characteristics, would be crucial for understanding its behavior in vivo.

Q13: Has the efficacy of 5,6-Dcl-cbimps been demonstrated in any animal models or clinical trials?

A13: While the provided research highlights the compound's effectiveness in vitro and ex vivo, there's no mention of animal model studies or clinical trials. Such studies would be essential to evaluate its therapeutic potential further.

Q14: Can you elaborate on the in vitro effects of 5,6-Dcl-cbimps on rat pancreatic acini?

A15: Research has shown that 5,6-Dcl-cbimps can induce amylase secretion from rat pancreatic acini, although to a lesser extent than secretin. [] It also regulates the phosphorylation of various proteins within these cells, indicating involvement in their physiological processes. []

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